Ethyl 3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula . It is characterized as a colorless liquid with a distinct odor and is primarily utilized as an intermediate in organic synthesis. The compound's structure features a ketone functional group and an ester moiety, which contribute to its reactivity and versatility in various chemical processes. Ethyl 3,3-dimethyl-4-oxobutanoate is known for its ability to participate in a range of
The synthesis of ethyl 3,3-dimethyl-4-oxobutanoate typically involves:
Ethyl 3,3-dimethyl-4-oxobutanoate has several notable applications:
Ethyl 3,3-dimethyl-4-oxobutanoate can be compared to several similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl acetoacetate | Known for its use in Claisen condensation reactions; less sterically hindered than ethyl 3,3-dimethyl-4-oxobutanoate. | |
Diethyl malonate | Utilized in malonic ester synthesis; has two ester groups providing different reactivity. | |
Ethyl 2,2-dimethyl-3-oxobutanoate | Similar structure but differing functional groups lead to varied reactivity profiles. |
Ethyl 3,3-dimethyl-4-oxobutanoate stands out due to its unique reactivity profile and ability to form sterically hindered products, making it particularly valuable in synthetic organic chemistry .
The IUPAC name ethyl 3,3-dimethyl-4-oxobutanoate derives from its functional groups and substituents. The parent chain is a four-carbon butanoate ester (C8H14O3), with a ketone group at position 4 and two methyl groups at position 3. This nomenclature follows Rule P-65.1.4 of the Blue Book, prioritizing the principal ester group over the ketone. Alternative names include ethyl β,β-dimethyl-γ-ketobutyrate, though this archaic terminology is less common in modern literature.
The molecular formula C8H14O3 (molecular weight: 158.19 g/mol) permits several structural isomers:
The SMILES notation CCOC(=O)CC(C)(C)C=O
unambiguously encodes its connectivity.